N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide
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Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.408. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research on synthetic methods and spectral characterization has led to the development of novel compounds with structures related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide. These include new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and pyrimidine derivatives, showcasing diverse synthetic routes and potential for pharmacological investigation (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Potential Pharmacological Activities
The creation of 1-substituted 1,2,3,4-tetrahydroisoquinolines through asymmetric Pictet-Spengler reactions hints at the synthesis of natural products and synthetic drugs. This demonstrates the compound's utility in crafting molecules with significant biological activities, including potential anticonvulsant properties (Elma Mons, M. Wanner, S. Ingemann, J. V. van Maarseveen, H. Hiemstra, 2014).
The development of novel anticonvulsant agents containing tetrahydroisoquinoline skeletons, like N-substituted 1,2,3,4-tetrahydroisoquinolines, further underscores the therapeutic potential of compounds structurally related to this compound. Such studies indicate significant anticonvulsant properties, comparable to existing treatments, and highlight the role of noncompetitive modulation of AMPA receptors (R. Gitto, M. Barreca, L. De Luca, G. De Sarro, G. Ferreri, S. Quartarone, E. Russo, A. Constanti, A. Chimirri, 2003).
Antimicrobial and Antitubercular Activities
- Synthesis of carboxamide derivatives of 2-quinolones, including compounds structurally akin to this compound, has been explored for antimicrobial and antitubercular activities. This research highlights the potential of these compounds in addressing bacterial, fungal, and tuberculosis infections, illustrating the broad spectrum of possible pharmacological applications (Abhishek Kumar, Jennifer Fernandes, Pankaj Kumar, 2014).
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-12-11-17-8-9-19(13-18(17)14-22)21-20(24)10-7-16-5-3-2-4-6-16/h2-6,8-9,13H,7,10-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNFEIAMIAEIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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